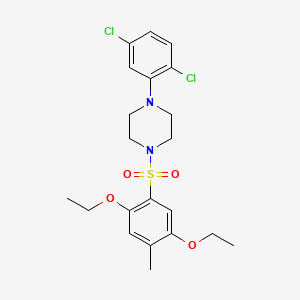

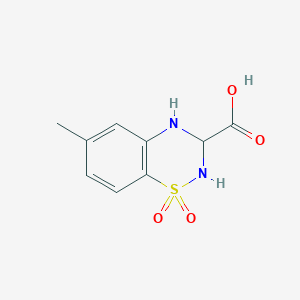

![molecular formula C23H20F3NO4S B2651390 2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate CAS No. 343373-95-5](/img/structure/B2651390.png)

2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate (DMPTFA) is an organic compound used in a variety of research applications. It is a white crystalline solid that is soluble in water and a variety of organic solvents. The compound has been studied extensively due to its unique properties, which include its ability to form a stable complex with metal ions. DMPTFA has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of metal-ion binding, and biochemical and physiological studies.

Applications De Recherche Scientifique

1. Inhibition of Carbonic Anhydrase Isozymes

The compound shows potential as an inhibitor of human cytosolic carbonic anhydrase isozymes I and II. Phenol derivatives, including 2,6-dimethylphenol, demonstrate non-competitive inhibition, making them effective in potentially targeting other carbonic anhydrase isoforms for therapeutic applications (Şentürk et al., 2009).

2. Mechanism of Aromatic Nucleophilic Substitution Reactions

Research on compounds like 2,6-dinitrophenyl phenyl ether, which is structurally similar to the compound , has provided insights into the base-catalyzed reactions of aromatic nucleophilic substitution in various solvents. This research helps in understanding the chemical behavior and applications of such compounds in organic synthesis (Emokpae et al., 1993).

3. Multistep Reactions in Organic Synthesis

Compounds like ethyl 2-oxo-2-(trifluoromethylanilino)-acetate undergo multistep reactions to produce various organic derivatives. These reactions, including NMR studies, provide important insights into the structural and dynamic aspects of organic compounds, useful in synthesizing diverse organic molecules (Yavari et al., 2005).

4. Development of Anion Exchange Membranes

Research into poly(arylene ether sulfone)s containing compounds like 3,5-dimethylphenyl groups has led to the development of anion exchange membranes with high hydroxide conductivities and good thermal and alkaline stabilities. These membranes have applications in various electrochemical devices (Wang et al., 2015).

5. Electrochemical Studies in Ionic Liquids

The electroreduction of acetophenone, which can be structurally related to the compound , in ionic liquids provides significant insights into the influence of proton availability on product distribution. This research has implications for electrochemical synthesis and energy conversion technologies (Zhao et al., 2014).

6. Synthesis of Fluorinated Polymeric Materials

Studies on fluorinated poly(arylene ether sulfone)s, involving compounds similar to 2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate, have led to the development of materials with potential applications in optical waveguide devices. These materials exhibit high thermal stability and good chemical resistance (Kim et al., 2001).

Propriétés

IUPAC Name |

(2,6-dimethylphenyl) 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3NO4S/c1-16-8-6-9-17(2)22(16)31-21(28)15-27(32(29,30)20-12-4-3-5-13-20)19-11-7-10-18(14-19)23(24,25)26/h3-14H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYCLWUGNFBDQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloroacetyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2651307.png)

![2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B2651308.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2651311.png)

![2-Chloro-N-[4-(2-oxopyridin-1-yl)butyl]acetamide](/img/structure/B2651316.png)

![2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide](/img/structure/B2651318.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2651327.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2651328.png)

methanone](/img/structure/B2651330.png)